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4-Hydroxy-m-anisaldehyde, bromo derivative

Cat. No.: B12332945
CAS No.: 36511-32-7
M. Wt: 231.04 g/mol
InChI Key: YDONHJQIDPMMJG-UHFFFAOYSA-N
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Description

Significance of Substituted Benzaldehydes in Chemical Synthesis

Substituted benzaldehydes are a cornerstone of modern organic synthesis, valued for their utility as versatile building blocks. wisdomlib.org These organic compounds, characterized by a benzaldehyde (B42025) structure with additional atomic or functional groups, are pivotal in constructing more complex molecules. wisdomlib.org Their significance lies in the high reactivity of the aldehyde group, which readily participates in a wide range of chemical reactions. rug.nl This reactivity makes them privileged starting materials for synthesizing a multitude of chemical structures. rug.nl

In contemporary research, chemists are focused on developing efficient and cost-effective synthetic methods. Tandem reactions, which allow for the creation of complex molecules in a single reaction vessel without isolating intermediates, represent a key strategy in this endeavor. liberty.eduliberty.edu Substituted benzaldehydes are often the targets of such innovative, one-pot procedures, highlighting their importance in advancing synthetic methodologies. rug.nlliberty.eduacs.org The applications of these compounds are diverse, ranging from the synthesis of medicinal drugs and pyrazole (B372694) derivatives to the creation of Schiff bases and chalcone (B49325) derivatives, demonstrating their broad utility across chemical disciplines. wisdomlib.orgliberty.eduliberty.edu

Contextualizing Brominated Phenolic Aldehydes in Organic Chemistry

Phenolic compounds, which contain a hydroxyl group directly attached to an aromatic ring, are highly reactive towards electrophiles like bromine. nih.govyoutube.com The hydroxyl group is a strongly activating substituent, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making electrophilic aromatic substitution reactions proceed rapidly, often without the need for a catalyst. youtube.comyoutube.com

The reaction between bromine and phenolic compounds can proceed through two main pathways: electrophilic aromatic substitution (EAS) or oxidation. nih.gov The dominant pathway depends on the specific structure of the phenol (B47542), particularly the relative positions of the hydroxyl groups. nih.gov For many phenols, EAS is the primary route, leading to the incorporation of one or more bromine atoms onto the aromatic ring. nih.gov For example, the bromination of phenol in a polar solvent like water readily produces 2,4,6-tribromophenol. youtube.comyoutube.com

Brominated phenolic aldehydes, such as derivatives of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), are important intermediates in organic synthesis. mdma.ch The synthesis of these compounds often involves the direct bromination of the parent phenolic aldehyde. For instance, 5-bromovanillin (B1210037) can be synthesized in high yield by reacting vanillin with bromine in glacial acetic acid. mdma.ch The reactivity of these brominated compounds allows for further chemical transformations, making them valuable precursors for more complex molecules. cdnsciencepub.com

Research Scope and Academic Relevance of 4-Hydroxy-m-anisaldehyde Bromo Derivatives

The term "4-Hydroxy-m-anisaldehyde, bromo derivative" can refer to several isomers depending on the position of the bromine atom on the aromatic ring. The specific compound, 2-bromo-4-hydroxy-3-methoxybenzaldehyde, is a key isomer within this class. nih.gov These brominated derivatives are of significant academic interest due to their role as intermediates in the synthesis of a wide array of compounds, including natural products and molecules with potential biological activity. sigmaaldrich.comsigmaaldrich.com

Research has demonstrated the utility of these derivatives in complex syntheses. For example, 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) serves as a starting material in the total synthesis of natural products like pareitropone (B1251212) and (±)-codeine. sigmaaldrich.com Similarly, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) is employed in the synthesis of ailanthoidol (B1236983) and various benzimidazole-based ligands and chromogenic reagents. sigmaaldrich.com The synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) has also been reported, starting from veratraldehyde through bromination and subsequent selective hydrolysis. researchgate.net

The academic relevance of this class of compounds is further underscored by their application in analytical chemistry, where they can be analyzed using techniques like reverse-phase high-performance liquid chromatography (HPLC). sielc.com The ability to synthesize and modify these brominated phenolic aldehydes opens avenues for creating novel chemical entities for various research applications, including the development of new pharmaceutical agents and materials. sigmaaldrich.comresearchgate.net For instance, 5-bromovanillin has been used to prepare 2,5-dihydroxy-4-methoxy-6-bromobenzaldehyde and has been studied for its potential use in enriching anaerobic cultures for environmental applications. sigmaaldrich.com

Chemical Properties of 4-Hydroxy-m-anisaldehyde Bromo Derivatives

The following table outlines key chemical properties for 2-bromo-4-hydroxy-3-methoxybenzaldehyde and a related isomer.

Property2-bromo-4-hydroxy-3-methoxybenzaldehyde2-bromo-5-hydroxy-4-methoxybenzaldehyde
IUPAC Name 2-bromo-4-hydroxy-3-methoxybenzaldehyde nih.gov2-bromo-5-hydroxy-4-methoxybenzaldehyde nih.gov
Synonyms 2-bromovanillin nih.gov-
CAS Number 36511-32-7, 89984-24-7 nih.gov2973-59-3 nih.gov
Molecular Formula C₈H₇BrO₃ nih.govC₈H₇BrO₃ nih.gov
Molecular Weight 231.04 g/mol nih.gov231.04 g/mol nih.gov
InChIKey YDONHJQIDPMMJG-UHFFFAOYSA-N nih.gov-

Research Applications of Isomeric Bromo-Hydroxy-Methoxybenzaldehydes

This table summarizes the synthetic utility of various isomers as reported in chemical literature.

CompoundApplication/Synthesis TargetReference
2-Bromo-3-hydroxy-4-methoxybenzaldehydePareitropone, denbinobin, (±)-codeine sigmaaldrich.com
5-Bromo-2-hydroxy-3-methoxybenzaldehydeAilanthoidol, Benzimidazole-based ligands sigmaaldrich.com
5-Bromovanillin2,5-dihydroxy-4-methoxy-6-bromobenzaldehyde sigmaaldrich.com
3-Bromo-4-methoxybenzaldehydeAsymmetric synthesis of β-hydroxy-α-amino acid derivatives sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO3 B12332945 4-Hydroxy-m-anisaldehyde, bromo derivative CAS No. 36511-32-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36511-32-7

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

2-bromo-4-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H7BrO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3

InChI Key

YDONHJQIDPMMJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)C=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Hydroxy M Anisaldehyde Bromo Derivatives

Direct Bromination Approaches

Direct bromination stands as the most straightforward method for introducing a bromine atom onto the aromatic ring of hydroxy-methoxybenzaldehydes. The electron-rich nature of these phenolic compounds facilitates electrophilic aromatic substitution, often allowing the reaction to proceed under mild conditions.

The positions of the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and aldehyde (-CHO) groups on the benzene (B151609) ring play a crucial role in determining the position of the incoming bromine atom. The hydroxyl group is a strongly activating, ortho-para director, while the methoxy group is also an activating ortho-para director. The aldehyde group, in contrast, is a deactivating meta-director. The interplay of these electronic effects dictates the regiochemical outcome of the bromination reaction.

The bromination of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) selectively yields 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (B142738). The hydroxyl group at C-3 is the most powerful activating group, directing the electrophilic bromine to its ortho positions (C-2 and C-4). Since the C-4 position is already occupied by the methoxy group, bromination occurs regioselectively at the C-2 position. This compound is a useful starting material for the synthesis of various natural products. acs.orgrug.nl

Table 1: Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde This table summarizes a representative synthetic approach for the bromination of Isovanillin.

Starting MaterialProductKey Reagents & ConditionsReference
Isovanillin2-Bromo-3-hydroxy-4-methoxybenzaldehydeDetails often involve direct bromination, with the reaction proceeding at room temperature. rug.nl

The bromination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a classic example of regioselective electrophilic aromatic substitution. nih.gov The hydroxyl group at C-4 is the strongest activating group and directs substitution to its ortho positions (C-3 and C-5). The C-3 position is blocked by the methoxy group, so the bromine atom is directed to the C-5 position. The aldehyde group at C-1 also directs meta to itself, which further favors substitution at the C-5 position. iitk.ac.innih.gov Consequently, the major product formed is 5-bromovanillin (B1210037). iitk.ac.inCurrent time information in Pasuruan, ID. Other isomers, such as 2-bromovanillin and 6-bromovanillin, are generally not formed in significant amounts under typical conditions. iitk.ac.innih.gov The identity of the major product can be confirmed by its melting point, which is significantly different from the other possible isomers. iitk.ac.in

Table 2: Comparative Synthesis of 5-Bromovanillin This interactive table outlines various reported methods for the direct bromination of Vanillin.

Brominating Agent/SystemSolventReaction ConditionsYieldReference
Bromine (Br₂)Methanol (B129727)Cooling at 0-5 °C during addition, then stirred at room temperature.99% Current time information in Pasuruan, ID.
Potassium Bromate (B103136) (KBrO₃) / Hydrobromic Acid (HBr)Acetic AcidIn situ generation of bromine; reaction proceeds at room temperature.High nih.govnih.govacs.org
Bromine (Br₂)Acetic AcidReaction mixture poured onto crushed ice after stirring at room temperature.Not specified researchgate.net

The reaction conditions and the choice of reagents are pivotal in controlling the selectivity and efficiency of the bromination of hydroxy-methoxybenzaldehydes.

Due to the high electron density of the vanillin ring, which is enhanced by the activating hydroxyl and methoxy groups, its bromination is sufficiently rapid and does not require a Lewis acid catalyst like FeBr₃, which is typically used for less reactive aromatic rings. iitk.ac.inresearchgate.net The reaction can be carried out using molecular bromine directly or by generating bromine in situ. researchgate.net

Common methods for in situ generation involve the reaction of potassium bromate (KBrO₃) with hydrobromic acid (HBr) in a solvent like acetic acid. nih.govnih.gov This approach avoids the handling of highly toxic and corrosive elemental bromine. nih.gov The solvent choice can also influence the reaction; methanol and acetic acid are frequently used. Current time information in Pasuruan, ID.researchgate.net For instance, dissolving vanillin in methanol and adding bromine at a controlled temperature (0–25 °C) has been reported to produce 5-bromovanillin in near-quantitative yield. Current time information in Pasuruan, ID. Optimization of reaction parameters such as time is also important to ensure high yield and purity of the desired product. nih.gov The development of regioselective bromination methods is a priority because aryl bromides are crucial intermediates in a vast array of chemical productions. wikipedia.org

Regioselective Bromination of Hydroxy-Methoxybenzaldehydes

Multi-Step Synthetic Pathways Incorporating Bromination

While direct bromination is common, multi-step pathways can also be employed, particularly for creating more complex architectures where bromination is a key intermediate step. These pathways can involve other transformations, such as protection/deprotection sequences or coupling reactions.

Copper-catalyzed coupling reactions, most notably the Ullmann reaction, represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbyjus.com This class of reactions typically involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst. organic-chemistry.org

In the context of bromo-methoxybenzaldehydes, a copper-mediated coupling could theoretically be used in a multi-step synthesis. For example, a bromo-substituted benzaldehyde (B42025) could act as the electrophilic partner in an Ullmann-type condensation to form diaryl ethers or biaryl compounds. iitk.ac.in The classic Ullmann reaction involves the self-coupling of two aryl halide molecules to form a symmetric biaryl, often requiring high temperatures. organic-chemistry.org However, modern advancements have led to "Ullmann-type" reactions that are more versatile, allowing for cross-coupling of different partners under milder conditions. organic-chemistry.org While specific examples detailing the use of copper-mediated coupling for the direct synthesis of bromo-methoxybenzaldehydes are not prominently featured as a primary synthetic route, the principles of the Ullmann reaction provide a potential pathway for their further functionalization. This makes the bromo-derivatives valuable intermediates for building more complex molecular structures through copper-catalyzed cross-coupling strategies. byjus.com

Strategies Involving Aldol (B89426) Condensation with Brominated Benzaldehyde Precursors

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used to synthesize β-hydroxy carbonyl compounds or, following dehydration, α,β-unsaturated carbonyl compounds. libretexts.orgwikipedia.org In the context of producing derivatives of 4-hydroxy-m-anisaldehyde, a key strategy involves the use of a brominated benzaldehyde precursor, which already contains the desired bromine substitution on the aromatic ring.

This approach, often a crossed or Claisen-Schmidt condensation, reacts a brominated benzaldehyde that lacks α-hydrogens with a ketone or aldehyde that possesses them, in the presence of a base or acid catalyst. rsc.orguomustansiriyah.edu.iq For instance, a brominated derivative of 4-hydroxy-m-anisaldehyde can serve as the aldehyde component. The absence of α-hydrogens in the benzaldehyde precursor prevents self-condensation, directing the reaction to proceed with the enolate of the ketone partner, thus leading to a single primary product with high yield. wikipedia.orguomustansiriyah.edu.iq The resulting chalcone-like structures (α,β-unsaturated ketones) can be versatile intermediates for further chemical modifications. uomustansiriyah.edu.iq

The reaction conditions can be manipulated to favor either the initial aldol addition product or the condensed enone. Base-catalyzed reactions, typically using sodium hydroxide (B78521) in an aqueous ethanol (B145695) solution, are common for driving the reaction toward the dehydrated α,β-unsaturated product. rsc.orguomustansiriyah.edu.iq

Table 1: Aldol Condensation of Brominated Benzaldehydes with Ketones

Aldehyde PrecursorKetoneCatalyst/SolventProduct TypeReference
3-BromobenzaldehydeAcetophenoneNaOH / EthanolChalcone (B49325) rsc.org
4-BromobenzaldehydeAcetophenoneNaOH / EthanolChalcone rsc.org
Benzaldehyde4'-ChloroacetophenoneNaOH (solid)Chalcone rsc.org

This table illustrates typical reactants and conditions for Claisen-Schmidt reactions involving brominated benzaldehydes.

Synthesis of Bromo-Anisaldehyde Derivatives via Williamson Etherification

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, displacing a halide from an organohalide to form an ether. wikipedia.orgmasterorganicchemistry.com This strategy is particularly effective for synthesizing ether derivatives of brominated anisaldehydes.

In this context, a brominated phenolic aldehyde, such as a bromo-vanillin derivative (e.g., 2-bromo-4-hydroxy-3-methoxybenzaldehyde), can be converted into its corresponding phenolate (B1203915) by treatment with a suitable base. nih.gov This phenolate then acts as the nucleophile. The other reactant is typically a primary alkyl halide. wikipedia.org For instance, the synthesis of 4-phenacyloxy benzaldehyde derivatives has been accomplished by reacting a hydroxy-benzaldehyde with a phenacyl bromide. orientjchem.orgresearchgate.net A similar approach can be applied where the starting aldehyde is already brominated. The reaction between the brominated phenolate and an alkyl halide yields the desired bromo-anisaldehyde ether derivative.

The success of the Williamson synthesis is highly dependent on the structure of the reactants. Primary alkyl halides are preferred as they are most susceptible to SN2 attack. wikipedia.orgyoutube.com Secondary and tertiary alkyl halides are more likely to undergo elimination reactions as a competing pathway. youtube.comyoutube.com

A representative reaction involves the etherification of 4-hydroxy benzaldehyde derivatives with phenacyl bromides, catalyzed by triethylamine (B128534) in a micellar medium, which facilitates the reaction. orientjchem.org

Table 2: Example of Williamson Etherification for Aldehyde Derivatives

Phenolic AldehydeAlkyl HalideCatalyst/SolventProductYieldReference
4-Hydroxy benzaldehydePhenacyl bromideTriethylamine / Methanol4-Phenacyloxy benzaldehyde60% orientjchem.org
4-Hydroxy 3-methoxy benzaldehydePhenacyl bromideTriethylamine / Methanol4-Phenacyloxy 3-methoxy benzaldehyde66% orientjchem.org
4-Hydroxy benzaldehyde4'-Bromo phenacyl bromideTriethylamine / Ethanol4-(4'-bromo)-phenacyloxy benzaldehyde66% orientjchem.org

This table showcases the synthesis of various phenacyloxy benzaldehyde derivatives, a reaction type applicable to brominated analogues.

Emerging and Green Synthesis Techniques

In recent years, the principles of green chemistry have spurred the development of more environmentally friendly and efficient synthetic methods. These emerging techniques are increasingly being applied to the synthesis of brominated aldehydes, offering advantages over traditional approaches.

Microwave-Assisted Synthesis of Brominated Aldehydes

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. ajrconline.org This technique utilizes microwave irradiation to heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ajrconline.orgarkat-usa.org

The synthesis of brominated aldehydes and their precursors can be significantly improved using microwave irradiation. For example, the α-bromination of carbonyl compounds with N-bromosuccinimide (NBS) can be achieved efficiently under microwave conditions. researchgate.net One-pot multicomponent reactions to form complex heterocyclic structures from precursors including benzaldehydes and phenacyl bromides have shown improved yields and shorter reaction times when assisted by microwaves. arkat-usa.org These reactions, which might take hours under conventional heating, can often be completed in minutes. arkat-usa.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Synthesis of 3,4-dihydro-2H-benzo[b] Current time information in Pasuruan, ID.itmedicalteam.ploxazines6-8 hours, 70-85%8-12 minutes, 85-96% arkat-usa.org
Friedländer Synthesis of 8-hydroxyquinolinesNot specified, 34% (average)30-40 minutes, 72% (average) nih.gov
Synthesis of quinoline-fused 1,4-benzodiazepinesNot specified, 62-65%80 °C, 92-97% nih.gov

This table highlights the advantages of microwave irradiation in terms of reaction time and yield for reactions involving aldehyde derivatives.

Solvent-Free Reaction Conditions in Brominated Aldehyde Synthesis

A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. itmedicalteam.plias.ac.in Performing reactions under solvent-free or solid-state conditions offers a cleaner, more cost-effective, and simpler alternative. itmedicalteam.plresearchgate.net

Solvent-free reactions can be carried out by mixing the neat reactants, sometimes with a solid support like clay or silica (B1680970), and applying energy through grinding, heating, or irradiation. itmedicalteam.plias.ac.in This approach has been successfully applied to aldol condensations, where grinding a benzaldehyde derivative with a ketone and solid sodium hydroxide in a mortar and pestle can produce chalcones in high yield without any reaction solvent. rsc.org Similarly, the bromination of various organic substrates using quaternary ammonium (B1175870) tribromides has been effectively performed under solvent-free conditions, initiated by either thermal heating or microwave irradiation. acgpubs.org These methods reduce waste and simplify product work-up. itmedicalteam.pl

Ionic Liquid Catalysis in Related Aldehyde Syntheses

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. mdpi.comacs.org Beyond their role as solvents, ILs can also function as catalysts, enhancing reaction rates and selectivity. mdpi.comresearchgate.net

In the context of aldehyde synthesis, ionic liquids have been used to improve various catalytic processes. For example, supported ionic liquid phase (SILP) catalysts have been employed for the hydrogenation of aldehydes to alcohols, where the ionic liquid immobilizes the catalyst, allowing for easy separation and reuse. nih.gov While direct catalysis of the bromination of 4-hydroxy-m-anisaldehyde by ionic liquids is not extensively documented, their application in related reactions, such as Michael additions and condensation reactions, demonstrates their potential. mdpi.com The unique properties of ionic liquids can stabilize intermediates and influence reaction pathways, making them a promising area for the development of new synthetic routes to substituted aldehydes. acs.org

Stereochemical Control in Bromination Reactions

Achieving regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds like bromo-derivatives of 4-hydroxy-m-anisaldehyde. The directing effects of the substituents already present on the benzene ring—namely the hydroxyl (-OH), methoxy (-OCH₃), and formyl (-CHO) groups—determine the position of electrophilic bromination.

Both the hydroxyl and methoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. The formyl group, conversely, is a deactivating, meta-directing group. In a molecule like 4-hydroxy-3-methoxybenzaldehyde (vanillin), the powerful ortho, para-directing influence of the hydroxyl and methoxy groups dominates. The position of bromination is therefore directed to the carbons ortho and para to these groups.

To achieve stereochemical control and synthesize a specific isomer, chemists employ various strategies:

Choice of Brominating Agent: Different brominating agents exhibit different levels of reactivity and selectivity. While molecular bromine (Br₂) can be used, milder and more selective reagents are often preferred to avoid over-bromination or side reactions. N-bromosuccinimide (NBS), often used with a catalyst or silica gel support, can provide enhanced regioselectivity. nih.gov Tetraalkylammonium tribromides are known to be highly para-selective for the bromination of phenols. nih.gov

Catalyst and Reaction Conditions: The use of catalysts, such as zeolites, can induce high para-selectivity in the bromination of some aromatic substrates by providing a sterically constrained environment within their pores. nih.govresearchgate.net

Protecting Groups: In complex syntheses, a protecting group might be used to temporarily block a reactive site, thereby directing the bromination to a different, desired position.

Kinetic and thermodynamic factors also play a role, with the formation of the most stable arenium ion intermediate typically dictating the major product. nih.gov For 4-hydroxy-3-methoxybenzaldehyde, bromination is expected to occur at the C5 position, which is ortho to the hydroxyl group and para to the methoxy group, and unhindered. Careful selection of reagents and conditions is paramount to ensure the formation of the desired bromo derivative. chemindigest.com

Advanced Spectroscopic Characterization of 4 Hydroxy M Anisaldehyde Bromo Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy of 5-bromo-4-hydroxy-3-methoxybenzaldehyde provides key insights into its aromatic and substituent protons. In a typical spectrum, the aldehydic proton (-CHO) appears as a singlet at approximately 9.80 ppm. chegg.com The aromatic protons show distinct signals; for instance, two aromatic protons may appear as doublets at δ 7.71 (J=2 Hz) and 7.44 (J=2 Hz) ppm, indicating their ortho position relative to the aldehyde group. researchgate.net Another analysis showed aromatic protons at δ 7.32 ppm and 7.47 ppm. chegg.com The hydroxyl (-OH) proton signal is often observed as a broad singlet, and the methoxy (B1213986) (-OCH₃) protons give a sharp singlet, typically around 3.8-3.9 ppm. researchgate.netresearchgate.net The coupling constant (J) value of 1.3 Hz for the aromatic protons confirms their meta position relative to each other, which supports the substitution of the bromine atom at the C-5 position. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts for 5-Bromo-4-hydroxy-3-methoxybenzaldehyde

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzReference
Aldehydic H9.80Singlet- chegg.com
Aromatic H7.71Doublet2 researchgate.net
Aromatic H7.44Doublet2 researchgate.net
Aromatic H7.47-- chegg.com
Aromatic H7.32-- chegg.com
Methoxy H3.8-3.9Singlet- researchgate.netresearchgate.net
Hydroxyl HVariableBroad Singlet-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. In the ¹³C NMR spectrum of 5-bromo-4-hydroxy-3-methoxybenzaldehyde, the aldehydic carbon (C=O) resonates significantly downfield, with a chemical shift around 190.43 ppm. researchgate.net The aromatic carbons appear in the range of δ 109.20 to 149.78 ppm. researchgate.net Specifically, the carbon bearing the bromine (C-Br) is found at approximately 109.20 ppm, while the carbons attached to the hydroxyl (C-OH) and methoxy (C-OCH₃) groups are observed around 149.78 ppm and 148.64 ppm, respectively. researchgate.net The methoxy carbon itself (CH₃) gives a signal at about 56.33 ppm. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts for 5-Bromo-4-hydroxy-3-methoxybenzaldehyde

Carbon AssignmentChemical Shift (δ) in ppmReference
Aldehyde (C=O)190.43 researchgate.net
Aromatic (C-OH)149.78 researchgate.net
Aromatic (C-OCH₃)148.64 researchgate.net
Aromatic Carbons109.20 - 149.78 researchgate.net
Aromatic (C-Br)109.20 researchgate.net
Methoxy (CH₃)56.33 researchgate.net

Advanced NMR Techniques (e.g., COSY, DEPT-135, HMBC, HMQC) for Complex Structure Assignment

For unambiguous assignment of complex structures, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) establishes correlations between J-coupled protons, helping to identify adjacent protons in the molecule. sdsu.edu

DEPT-135 (Distortionless Enhancement by Polarization Transfer) distinguishes between CH, CH₂, and CH₃ groups. It shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. uvic.ca

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) reveals one-bond correlations between protons and the carbons they are directly attached to. sdsu.eduugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (two or three bond) correlations between protons and carbons. This technique is particularly useful for connecting different fragments of the molecule and confirming the positions of substituents on the aromatic ring. ipb.pt

For instance, in the analysis of related compounds, HMBC has been used to confirm the location of α,β-unsaturated carbonyls and conjugated double bonds by showing correlations between specific protons and carbon atoms. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The FT-IR spectrum of 5-bromo-4-hydroxy-3-methoxybenzaldehyde shows characteristic absorption bands. A broad band corresponding to the O-H stretching vibration of the phenolic hydroxyl group is typically observed in the region of 3200-3500 cm⁻¹. Research has shown this peak shifting from 3178 cm⁻¹ in vanillin (B372448) to 3333 cm⁻¹ after bromination. researchgate.net The sharp peak for the C=O stretching of the aldehyde group appears around 1674 cm⁻¹, shifted from 1666 cm⁻¹ in vanillin. researchgate.net A new peak appearing at 678 cm⁻¹ is indicative of the C-Br stretching vibration, confirming the presence of bromine in the molecule. researchgate.net

Interactive Data Table: Key IR Absorption Bands for 5-Bromo-4-hydroxy-3-methoxybenzaldehyde

Functional GroupWavenumber (cm⁻¹)DescriptionReference
O-H (Phenolic)3333Stretching vibration researchgate.net
C=O (Aldehyde)1674Stretching vibration researchgate.net
C-Br678Stretching vibration researchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of 5-bromo-4-hydroxy-3-methoxybenzaldehyde, the molecular ion peak is a characteristic doublet. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), two molecular ion peaks of nearly equal intensity are observed at m/z 230 and 232. researchgate.netbrainly.com This doublet is a clear indicator of a molecule containing a single bromine atom.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze the purity of the compound and to study its fragmentation pattern in detail. A GC chromatogram of synthesized 5-bromovanillin (B1210037) showed a retention time of 19.04 minutes. researchgate.net The fragmentation pattern can reveal further structural details. For example, in the comparison between vanillin and bromovanillin, the peak at m/z = 29 is present in vanillin but absent in bromovanillin, while peaks at m/z = 107 and 109 are unique to bromovanillin. brainly.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of bromo derivatives of 4-hydroxy-m-anisaldehyde is characterized by absorption bands that arise from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The specific wavelengths of maximum absorption (λmax) can be influenced by the substituents on the benzene (B151609) ring and the solvent used for the analysis.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For bromo derivatives of 4-hydroxy-m-anisaldehyde, single-crystal XRD analysis provides unambiguous proof of structure, including the precise location of the bromine atom on the aromatic ring, as well as detailed information on bond lengths, bond angles, and intermolecular interactions.

One of the most studied derivatives is 5-bromo-4-hydroxy-3-methoxybenzaldehyde (5-bromovanillin). Its crystal structure has been determined and is available in the Cambridge Structural Database (CSD). nih.gov The crystallographic data provide conclusive evidence of the molecular geometry and packing within the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Table 1: Crystallographic Data for 5-bromo-4-hydroxy-3-methoxybenzaldehyde

Parameter Value
Compound Name 5-bromo-4-hydroxy-3-methoxybenzaldehyde
Alternate Name 5-Bromovanillin
Molecular Formula C₈H₇BrO₃ nih.gov
Database ID CCDC 267845 nih.gov
DOI 10.5517/cc8zq53 nih.gov

This interactive table provides key crystallographic database information for the title compound. Click on the DOI for direct access to the structural data.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating components of a mixture, making it indispensable for monitoring reaction progress, assessing the purity of synthesized compounds, and for isolating specific isomers.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively for the qualitative analysis of 4-hydroxy-m-anisaldehyde bromo derivatives. It is particularly useful for monitoring the progress of bromination reactions in real-time. rasayanjournal.co.in

In a typical application, silica (B1680970) gel plates (e.g., silica gel GF254) are used as the stationary phase. rasayanjournal.co.in After spotting the sample and developing the plate in a suitable mobile phase, the separated components are visualized. Common visualization methods include exposure to iodine vapor or spraying with a reagent such as vanillin/sulfuric acid followed by heating, which produces colored spots for various phenolic compounds and alcohols. rasayanjournal.co.inillinois.edu

The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. For instance, in the synthesis of syringaldehyde (B56468) from 5-bromovanillin, TLC was used to distinguish the product from the starting material, with 5-bromovanillin showing an Rƒ value of 0.70 in a mobile phase of ethyl acetate:hexane:formic acid (60:30:1 v/v/v). mdma.ch

Table 2: Example TLC Data for 5-Bromovanillin

Parameter Details Source
Stationary Phase Silica Gel GF254 rasayanjournal.co.in
Mobile Phase Ethyl Acetate : Hexane : Formic Acid (60:30:1) mdma.ch
Rƒ Value 0.70 mdma.ch
Visualization Iodine Vapor rasayanjournal.co.in

This interactive table summarizes typical conditions for the TLC analysis of 5-Bromovanillin.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), offer superior resolution, speed, and sensitivity for the separation, quantification, and purification of 4-hydroxy-m-anisaldehyde bromo derivatives. sielc.comsielc.com These techniques are the methods of choice for accurate purity assessment and for the isolation of isomers which can be challenging to separate by other means. vurup.skchromforum.orgnih.gov

Reverse-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comsielc.com For example, a bromo derivative of 4-hydroxy-m-anisaldehyde can be effectively analyzed using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) allows for rapid UPLC applications, significantly reducing analysis time while improving efficiency. sielc.comsielc.com These methods are scalable and can be adapted for preparative chromatography to isolate high-purity compounds. sielc.comsielc.com

Table 3: HPLC/UPLC Method Parameters for 4-Hydroxy-m-anisaldehyde Bromo Derivative Analysis

Parameter Details Source
Technique Reverse-Phase HPLC/UPLC sielc.comsielc.com
Column Example Newcrom R1 (low silanol (B1196071) activity) sielc.comsielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com
Application Purity assessment, preparative separation, pharmacokinetic studies sielc.comsielc.com

This interactive table outlines a common set of parameters for the HPLC and UPLC analysis of the title compounds.

Computational Chemistry Approaches for 4 Hydroxy M Anisaldehyde Bromo Derivatives

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict a variety of properties. For bromo derivatives of 4-hydroxy-m-anisaldehyde, such as 5-bromovanillin (B1210037), DFT studies provide a foundational understanding of their chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31+G**), the bond lengths, bond angles, and dihedral angles of the lowest energy conformer are calculated. biointerfaceresearch.com For a molecule like 5-bromovanillin, the planarity of the benzene (B151609) ring and the orientation of the substituent groups (aldehyde, hydroxyl, methoxy (B1213986), and bromine) are key structural parameters.

DFT calculations also provide detailed information about the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. In substituted benzaldehydes, these frontier orbitals are typically localized over the aromatic system. scielo.br

Table 1: Representative Optimized Geometric Parameters for a Substituted Aromatic Ring (Illustrative) This table presents typical bond lengths and angles that would be determined through DFT geometry optimization. Actual values would be specific to the exact bromo-derivative and computational method used.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (aromatic)1.39 - 1.41 Å
C-O (hydroxyl)1.36 Å
C=O (aldehyde)1.22 Å
C-Br1.90 Å
Bond AngleC-C-C (aromatic)118 - 122°
C-C-O (hydroxyl)117 - 121°
O=C-H (aldehyde)120°
Dihedral AngleC-C-O-H (hydroxyl)~0° or ~180°

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. Each calculated vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and has an associated frequency and intensity. These predicted spectra can be compared with experimental data to validate the computational model. For bromo derivatives of 4-hydroxy-m-anisaldehyde, characteristic vibrational frequencies would include the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-O stretches of the methoxy group, and vibrations involving the C-Br bond.

DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the presence of a magnetic field, the chemical shifts can be estimated. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

DFT enables the calculation of various molecular properties that describe the distribution of electrons. Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule. chemrxiv.orgamazonaws.com These charges provide insight into the electrostatic potential of the molecule and can help identify electrophilic and nucleophilic sites. For a 4-hydroxy-m-anisaldehyde bromo derivative, the oxygen atoms of the hydroxyl, methoxy, and aldehyde groups are expected to carry negative partial charges, while the carbonyl carbon and the hydrogen of the hydroxyl group would be more positive. researchgate.net

Table 2: Predicted Molecular Properties for Vanillin (B372448) vs. a Bromo-Derivative (Illustrative)

PropertyVanillin (Parent)5-Bromovanillin (Derivative)
Mulliken Atomic Charges (e/atom)
O (hydroxyl)-0.65-0.64
O (aldehyde)-0.55-0.54
C (carbonyl)+0.40+0.42
BrN/A-0.05
Dipole Moment (Debye) ~3.5 D> 3.5 D

Molecular Dynamics (MD) Simulations

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. The O-H BDE of the phenolic hydroxyl group is a critical parameter, particularly in the context of antioxidant activity. pan.olsztyn.pl DFT methods are highly effective for calculating BDEs. mdpi.comnih.gov The stability of the resulting phenoxyl radical significantly influences the O-H BDE; substituents that stabilize the radical will lower the BDE. pan.olsztyn.pl Electron-donating groups generally decrease the O-H BDE, while electron-withdrawing groups tend to increase it. The position of the substituent is also crucial. mdpi.com For a bromo-derivative of 4-hydroxy-m-anisaldehyde, the bromine atom's electron-withdrawing inductive effect would be a key factor influencing the phenolic O-H BDE. nist.gov

Table 3: Calculated O-H Bond Dissociation Enthalpies (BDE) for Substituted Phenols (Representative Values) This table illustrates the effect of substituents on the phenolic O-H BDE, as would be calculated using DFT methods like (RO)B3LYP. pan.olsztyn.plmdpi.com

CompoundSubstituentPositionCalculated BDE (kcal/mol)
Phenol (B47542)-H-~87-89 mdpi.comnih.gov
p-Cresol-CH₃ (EDG)para~85-86
p-Methoxyphenol-OCH₃ (EDG)para~83-84
p-Nitrophenol-NO₂ (EWG)para~90-91
p-Bromophenol-Br (EWG)para~88-89

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. lumenlearning.comlibretexts.org For molecules with flexible side chains, like the methoxy and aldehyde groups on an aromatic ring, multiple low-energy conformations may exist. MD simulations or systematic potential energy surface scans using quantum mechanical methods can be used to identify stable conformers and determine the energy barriers for rotation between them. colostate.edu

For a bromo-derivative of 4-hydroxy-m-anisaldehyde, the key rotational degrees of freedom include the C-O bond of the methoxy group and the C-C bond connecting the aldehyde group to the ring. The analysis would identify the preferred orientations of these groups relative to the ring and the other substituents, taking into account steric hindrance and electronic interactions. libretexts.org The presence of the bromine atom can influence the conformational preferences by introducing steric bulk and altering the electronic landscape of the molecule. colostate.edu

Quantum Chemical Methods in Comparative Analysis (e.g., Semi-empirical AM1, PM3, PM6)

Quantum chemical methods are fundamental to modern computational chemistry, allowing for the calculation of molecular electronic structure and properties. Among these, semi-empirical methods offer a balance between computational cost and accuracy, making them suitable for studying larger molecules like the bromo derivatives of 4-hydroxy-m-anisaldehyde. openmopac.net These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.org

The Austin Model 1 (AM1), Parametric Method 3 (PM3), and Parametric Method 6 (PM6) are popular semi-empirical methods developed to improve upon earlier models like MNDO. wikipedia.orgnih.gov They are frequently used to predict molecular geometries, heats of formation, dipole moments, and ionization potentials. wikipedia.org

AM1 (Austin Model 1): An improvement on the MNDO method, AM1 was parameterized to better reproduce experimental data, including hydrogen bond energies. nih.govscielo.org.mx

PM3 (Parametric Method 3): This method is a reparameterization of AM1, utilizing a different strategy for optimizing parameters from a larger set of reference data. nih.gov PM3 often provides more accurate calculations of heats of formation and hydrogen-bond geometries compared to AM1. scielo.org.mx

PM6 (Parametric Method 6): A further refinement, PM6 was developed using a much larger set of reference data (around 9000 data points compared to 800 for PM3) and introduced improvements in the core-core repulsion terms. nih.gov It also adds d-orbitals for certain elements to enhance accuracy. nih.gov For some classes of organic compounds, such as aldehydes, PM6 has been shown to calculate heats of formation with significantly smaller errors than PM3. scielo.org.mx

A comparative analysis of 4-hydroxy-m-anisaldehyde bromo derivatives using these methods would involve calculating various molecular properties to understand the effect of bromine substitution at different positions. Key calculated parameters would include heats of formation, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Comparing these values across a series of isomers can reveal trends in stability, reactivity, and electronic behavior. While PM3 is generally more accurate than AM1, PM6 is often superior for many organic compounds, though its accuracy can vary depending on the class of the molecule. scielo.org.mx

Table 1: Comparison of Semi-empirical Methods

Method Key Features Basis of Parameterization Common Applications
AM1 Improved handling of hydrogen bonds over MNDO. nih.gov Optimized parameters to fit experimental data. wikipedia.org Geometries, heats of formation, dipole moments. wikipedia.org
PM3 Reparameterization of AM1 with a different strategy. nih.gov Utilized a larger set of experimental data for parameter optimization. nih.gov More accurate heats of formation and geometries than AM1. scielo.org.mx
PM6 Uses pairwise parameters for core-core repulsion and includes d-orbitals for some elements. nih.gov Parameterized against a significantly larger dataset (~9000 points). nih.gov Generally improved accuracy for heats of formation, especially for aldehydes. scielo.org.mx

In Silico Docking Studies of Related Benzaldehyde (B42025) Derivatives

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to understand how potential drug candidates, such as benzaldehyde derivatives, might interact with a biological target, typically a protein or enzyme. sigmaaldrich.commdpi.com

While specific docking studies on 4-hydroxy-m-anisaldehyde bromo derivatives are not extensively documented, research on structurally related benzaldehyde derivatives provides significant insights into their potential as enzyme inhibitors. These studies serve as a model for how the bromo derivative could be investigated.

Docking Studies on Phenoloxidase Inhibitors: One study investigated a series of benzaldehyde derivatives as inhibitors of phenoloxidase (PO), a key enzyme in insects. sigmaaldrich.comnih.gov Using a flexible docking method (FlexX), researchers elucidated the interactions between the compounds and the enzyme's active site. sigmaaldrich.com The study successfully built 3D-QSAR models that could help in designing novel and more potent PO inhibitors, which have potential as environmentally friendly insecticides. sigmaaldrich.com The inhibitory activities (IC50 values) were determined for 57 compounds, including benzaldehyde and benzoic acid families. sigmaaldrich.comnih.gov

Docking Studies on Aldehyde Dehydrogenase (ALDH) Inhibitors: In another study, benzyloxybenzaldehyde derivatives were designed and evaluated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. mdpi.comnih.govresearchgate.net Docking studies were performed to understand the binding modes of these compounds within the active sites of different ALDH isoforms (ALDH1A1, ALDH1A3, and ALDH3A1). mdpi.com The results showed that the most potent compounds, ABMM-15 and ABMM-16, fit well into the ALDH1A3 binding site, which supported the experimental findings. mdpi.comnih.gov The computational analysis revealed that the p-halogen rings of the compounds were accommodated in a hydrophobic cavity, while the benzaldehyde cores were positioned at the entrance of the binding site. mdpi.com

Table 2: Docking Scores and Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH Isoforms

Compound ALDH1A1 Docking Score (kcal/mol) ALDH1A3 Docking Score (kcal/mol) ALDH3A1 Docking Score (kcal/mol) ALDH1A3 IC50 (µM)
ABMM-1 -6.89 -7.63 -6.58 N/A
ABMM-2 -6.99 -7.53 -6.87 N/A
ABMM-15 -7.34 -8.08 -7.15 0.23 mdpi.comnih.gov
ABMM-16 -7.28 -7.94 -7.02 1.29 mdpi.comnih.gov
ABMM-18 -7.11 -7.70 -6.86 N/A

Data sourced from a study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors. mdpi.com

These examples demonstrate the utility of in silico docking for rationalizing the biological activity of benzaldehyde derivatives and guiding the design of new, more effective enzyme inhibitors. A similar approach could be applied to 4-hydroxy-m-anisaldehyde bromo derivatives to explore their potential interactions with various biological targets.

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediates in Fine Chemical Synthesis

5-Bromovanillin (B1210037) and its isomers serve as fundamental building blocks in multi-step synthetic routes. The bromine atom provides a handle for carbon-carbon bond-forming reactions, while the aldehyde and phenol (B47542) groups can be readily converted into other functionalities, making it a cornerstone intermediate.

The structure of bromo-4-hydroxy-m-anisaldehyde is embedded within numerous molecules of pharmaceutical interest. It serves as a crucial precursor for creating more elaborate molecular architectures. For instance, 5-bromovanillin is a key intermediate in the synthesis of 3,4,5-trimethoxybenzaldehyde. google.commdma.ch This latter compound is a vital component in the manufacture of Trimethoprim, an important antibiotic that functions by inhibiting dihydrofolate reductase. google.com

Furthermore, derivatives of bromo-anisaldehyde are instrumental in developing targeted therapeutic agents and biological probes. In one synthetic pathway, a (4-bromophenyl)methanamine component is used in the multi-step construction of a quinazolinone-based molecule designed as a selective probe for the thyroid-stimulating hormone receptor (TSHR), highlighting its role in creating complex diagnostic and therapeutic tools. acs.org Another significant application is the conversion of 5-bromovanillin to 3,4-dimethoxy-5-hydroxybenzaldehyde, an essential intermediate for a class of novel hydroxybutenolide compounds that act as potent endothelin antagonists. erowid.org

The bromine atom on the anisaldehyde ring is an excellent leaving group, making it ideal for substitution reactions to generate a variety of other valuable benzaldehyde (B42025) derivatives. This reactivity allows chemists to fine-tune the electronic and steric properties of the molecule.

A notable transformation is the copper-catalyzed hydrolysis of 5-bromovanillin, which replaces the bromine atom with a hydroxyl group to yield 3-methoxy-4,5-dihydroxybenzaldehyde. erowid.org Another key conversion is the alkoxylation of 5-bromovanillin with sodium methoxide (B1231860) in the presence of a copper(II) chloride catalyst. mdma.ch This reaction substitutes the bromine with a methoxy (B1213986) group to produce 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), a compound that is itself a valuable synthetic intermediate. mdma.ch Through subsequent methylation, 5-bromovanillin can also be converted to 3,4-dimethoxy-5-hydroxybenzaldehyde. erowid.org These reactions demonstrate the utility of the bromo-derivative as a scaffold for producing highly functionalized aromatic aldehydes that are not easily accessible through other routes.

Table 1: Synthesis of Substituted Benzaldehydes from 5-Bromovanillin

Starting Material Reagents Product Reference(s)
5-Bromovanillin Sodium hydroxide (B78521), Copper powder, Water 3-Methoxy-4,5-dihydroxybenzaldehyde erowid.org
5-Bromovanillin Sodium methoxide, Copper(II) chloride, DMF/Methanol (B129727) 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) mdma.ch

The aldehyde functional group of bromo-4-hydroxy-m-anisaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govjocpr.com This reaction is a fundamental transformation in organic chemistry and provides access to a vast library of compounds with diverse applications. The resulting Schiff bases are characterized by the azomethine (-C=N-) group, which is crucial for many biological and chemical processes. jocpr.com

Schiff bases derived from brominated salicylaldehydes (structural isomers of bromovanillin) have been synthesized and characterized extensively. nih.gov For example, the reaction of 5-bromosalicylaldehyde (B98134) with 4-aminobenzoic acid yields 4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid. Similarly, related hydrazones can be formed by reacting the aldehyde with hydrazides, such as in the synthesis of (E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate. sigmaaldrich.com The imine group in these Schiff bases can coordinate with metal ions, leading to the formation of stable transition metal complexes with potential uses in catalysis and biochemistry. nih.gov

Table 2: Examples of Schiff Base Formation

Aldehyde Reactant Amine/Hydrazide Reactant Resulting Compound Class Reference(s)
5-Bromosalicylaldehyde 4-Aminobenzoic acid Schiff Base (Imine)
5-Bromosalicylaldehyde 4-(2-hydroxyethyl)aniline Schiff Base (Imine) nih.gov
5-Bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) 2-Hydroxybenzohydrazide Hydrazone sigmaaldrich.com

Heterocyclic compounds are a cornerstone of medicinal chemistry, and bromo-anisaldehyde derivatives serve as valuable precursors for their construction. The multiple functional groups on the ring allow for complex cyclization strategies. For example, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (an isomer of 5-bromovanillin) has been used in the synthesis of benzimidazole-based ligands, such as 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol. sigmaaldrich.com It is also a starting material for producing chromenone structures, specifically 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one. sigmaaldrich.com These heterocyclic scaffolds are prevalent in many biologically active molecules.

Total Synthesis of Natural Products Utilizing Bromo Anisaldehyde Derivatives

The strategic placement of reactive sites makes bromo-anisaldehyde derivatives ideal starting points for the total synthesis of complex natural products. The ability to build molecular complexity through sequential, controlled reactions is a hallmark of a valuable synthetic intermediate. One clear example is the use of 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a key starting material in the synthesis of the natural product ailanthoidol (B1236983) via a Stille coupling reaction. sigmaaldrich.com The use of brominated aromatic precursors is a common strategy in the synthesis of other complex classes of natural products, such as pyranonaphthoquinone antibiotics, where bromo-juglone derivatives are key intermediates. nih.gov

Contributions to Materials Science and Polymer Chemistry

The applications of bromo-anisaldehyde derivatives extend beyond pharmaceuticals and fine chemicals into the realm of materials science. Schiff bases, which are readily synthesized from these aldehydes, are not only important for their biological activities but are also employed as ligands in coordination chemistry and can be used in the development of new polymers. The ability to form stable metal complexes and polymeric structures makes these compounds candidates for creating novel functional materials, sensors, and catalytic systems.

Development of Analytical Methodologies

The synthesis and use of 5-bromovanillin necessitate robust analytical methods to ensure its purity and to isolate it from reaction mixtures or commercial products. Chromatographic techniques are central to this effort. ajol.info

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 5-bromovanillin. A specific reverse-phase (RP) HPLC method has been developed for its separation and purity assessment. sielc.com This method provides a straightforward and effective means of analyzing the compound under simple conditions. sielc.com

The method employs a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with a more volatile acid, such as formic acid, to ensure compatibility. sielc.com This method is also adaptable for fast Ultra-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com

Table 1: HPLC Method Parameters for 5-Bromovanillin Analysis

Parameter Condition Reference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Mode Reverse Phase (RP) sielc.com
MS-Compatible Modifier Formic Acid (in place of Phosphoric Acid) sielc.com
UPLC Adaptation Available with smaller 3 µm particle columns sielc.com

The isolation and characterization of impurities are critical in the manufacturing of chemicals, especially for pharmaceutical applications. psu.edu Preparative chromatography is a powerful technique used to isolate and purify specific compounds from a mixture in sufficient quantities for further analysis. researchgate.netnih.gov

The analytical HPLC method developed for 5-bromovanillin is scalable, making it suitable for preparative separations to isolate impurities. sielc.com By increasing the column size and injection volume, the same chromatographic principles used for analytical-scale purity checks can be applied to purify larger quantities of the compound or to isolate low-level impurities from a bulk substance. sielc.com This scalability is crucial as it allows for a seamless transition from analytical method development to preparative purification without needing to develop a new method from scratch. researchgate.net The process typically involves dissolving the crude sample, loading it onto the preparative column, and collecting the separated fractions containing the target compound or the impurity. researchgate.net This enables the acquisition of pure material necessary for structural elucidation and characterization. psu.edu

Q & A

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromo-induced splitting patterns at δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BrO₃ at m/z 229.9564) and fragmentation patterns .
  • IR Spectroscopy : Detects aldehyde C=O stretches (~1700 cm⁻¹) and O–H vibrations (~3200 cm⁻¹), with bromo substitution causing minor shifts .

What contradictions exist in reported biological activities of bromo-substituted aromatic aldehydes, and how can they be resolved experimentally?

Advanced Research Focus
Contradictions :

  • Antioxidant activity : Bromo derivatives show higher % radical scavenging activity (%RSA) than chloro analogs in some studies (e.g., 65% vs. 40% in DPPH assays) but lower activity in others due to solvent polarity effects .
  • Metabolic stability : Discrepancies in half-life (t₁/₂) values under varying pH (e.g., t₁/₂ = 8 h at pH 7.4 vs. 2 h at pH 1.2) .
    Resolution Strategies :
  • Standardize assay conditions (e.g., DPPH in methanol, 25°C) and use comparative studies with structurally defined analogs (e.g., bromo vs. nitro derivatives) .

What are the key considerations in designing stability studies for bromo derivatives under environmental stressors?

Q. Basic Research Focus

  • pH-dependent degradation : Use buffered solutions (pH 1–10) to monitor aldehyde oxidation to carboxylic acids via HPLC .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for most bromo-aromatics) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates under simulated sunlight (λ = 300–400 nm) .

How can competing reaction pathways during bromo derivative synthesis be controlled to avoid undesired byproducts?

Advanced Research Focus
Case Study : During lactonization of bromo precursors, competing etherification or tetrahydrofuran ring formation occurs due to solvent polarity .
Mitigation :

  • Use non-polar solvents (e.g., benzene) to favor lactone formation.
  • Employ catalysts like DBU (1,8-diazabicycloundec-7-ene) to suppress side reactions via selective dehydrohalogenation .
    Analytical Validation : LC-MS and 2D NMR (COSY, HSQC) differentiate products by unique spin systems .

What role do bromo derivatives play in drug discovery, particularly in lead compound optimization?

Q. Advanced Research Focus

  • Bioisosteric replacement : Bromo groups enhance binding affinity in kinase inhibitors (e.g., 10-fold increase in IC₅₀ compared to methyl derivatives) by filling hydrophobic pockets .
  • Metabolic profiling : Radiolabeled ¹¹C-bromo analogs track in vivo distribution via PET imaging, with hepatic clearance rates correlated with logP values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.